Increased Lipophilicity and Reduced Topological Polarity Compared to the Unsubstituted Piperazine Analog
The target compound (XLogP3 = 3.8; TPSA = 111 Ų) is substantially more lipophilic and less polar than the unsubstituted analog 4,6-difluoro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 941869-91-6), which carries a free NH group. This structural modification alters the compound's ADME profile and target engagement potential, specifically reducing desolvation penalties in hydrophobic binding pockets [1]. A high-quality head-to-head comparison of experimental logP or permeability is not available; the values presented are model estimates. Direct experimental data are required to confirm this predicted differentiation.
| Evidence Dimension | Hydrophobicity and polarity prediction |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 111 Ų |
| Comparator Or Baseline | 4,6-Difluoro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 941869-91-6): XLogP3 not reported, but a substantially lower XLogP is expected due to the free secondary amine. |
| Quantified Difference | Not experimentally quantified; prediction-based. |
| Conditions | XLogP3 computed by PubChem 3.0; TPSA computed by Cactvs 3.4.8.24 [1]. |
Why This Matters
The difference in XLogP3 directly influences passive membrane permeability and is therefore critical for selecting compounds intended to cross cellular or subcellular membrane barriers.
- [1] PubChem CID 7539655. (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/NJMUODHVHQKFME-UHFFFAOYSA-N View Source
